

MeCY5-NHS Ester: A Technical Guide to Spectral Properties and Fluorescent Labeling

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties and fluorescence characteristics of **MeCY5-NHS ester**, a widely used fluorescent dye for labeling biomolecules. This document details the essential quantitative data, experimental protocols for protein labeling, and visual representations of the underlying chemical and procedural pathways to facilitate its effective use in research and development.

Core Spectral and Fluorescent Properties

MeCY5-NHS ester, also known as Sulfo-Cyanine5 NHS ester, is a bright, water-soluble, far-red fluorescent dye. Its advantageous spectral properties, including a high extinction coefficient and good quantum yield, make it a robust tool for a variety of fluorescence-based applications. The sulfonate groups enhance its water solubility, making it particularly suitable for labeling proteins that may be sensitive to organic co-solvents.[1] The key spectral and fluorescent characteristics are summarized in the table below.



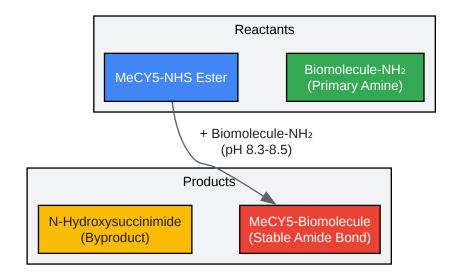
Property	Value	Reference
Maximum Excitation Wavelength (λex)	~646 nm	[1]
Maximum Emission Wavelength (λem)	~662 nm	[1]
Molar Extinction Coefficient (ε)	~271,000 M-1cm-1	[1]
Fluorescence Quantum Yield (Φ)	~0.28	[1]
Estimated Fluorescence Lifetime (τ)	~1.0 ns (in aqueous solution)	[2][3]

Biomolecule Labeling with MeCY5-NHS Ester

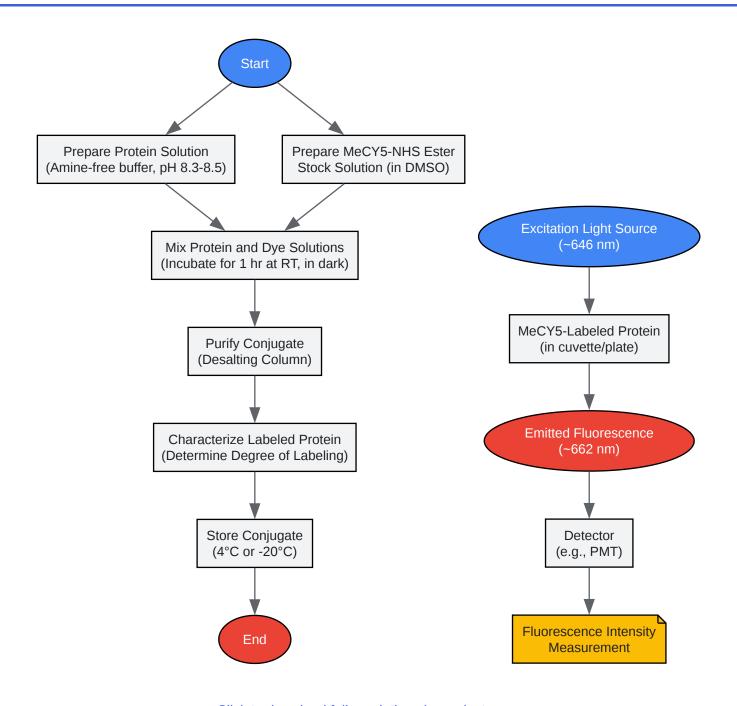
The N-hydroxysuccinimide (NHS) ester functional group of **MeCY5-NHS** ester reacts efficiently with primary amines (-NH₂) present on proteins (e.g., the side chain of lysine residues and the N-terminus) and amine-modified oligonucleotides to form a stable amide bond.[4] This reaction is pH-dependent, with optimal labeling achieved at a pH between 8.3 and 8.5.[5]

Below is a diagram illustrating the chemical reaction between **MeCY5-NHS** ester and a primary amine on a biomolecule.









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